REACTION_CXSMILES
|
Cl.[NH:2]1[CH2:9][S:8][CH2:7][C@H:3]1[C:4]([OH:6])=[O:5].[CH3:10]O>>[CH3:10][O:5][C:4]([CH:3]1[CH2:7][S:8][CH2:9][NH:2]1)=[O:6]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
990 mg
|
Type
|
reactant
|
Smiles
|
N1[C@H](C(=O)O)CSC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
resin
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The resulting clear solution was stirred at RT for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated carefully under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The obtained residue was dried in vacuo overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
to give a white solid, which
|
Type
|
STIRRING
|
Details
|
The resulting suspension was stirred at RT for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated carefully under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a colorless oil
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
COC(=O)C1NCSC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |